molecular formula C8H6ClNS2 B2447679 2-Chloro-6-(methylthio)benzo[d]thiazole CAS No. 854084-75-6

2-Chloro-6-(methylthio)benzo[d]thiazole

Cat. No.: B2447679
CAS No.: 854084-75-6
M. Wt: 215.71
InChI Key: AEEGDQHVLRPQRX-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound features a benzothiazole ring substituted with a chlorine atom at the second position and a methylthio group at the sixth position, making it a unique and valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methylthio)benzo[d]thiazole typically involves the nucleophilic substitution of 2-chlorobenzothiazole with a methylthiol reagent. One common method includes the reaction of 2-chlorobenzothiazole with sodium methylthiolate in an appropriate solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(methylthio)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(methylthio)benzo[d]thiazole is unique due to the presence of both chlorine and methylthio substituents, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development .

Biological Activity

2-Chloro-6-(methylthio)benzo[d]thiazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiazole core with a chlorine atom and a methylthio group. Its molecular formula is C8H6ClNSC_8H_6ClNS, and it exhibits properties typical of thiazole derivatives, which are known for their bioactivity.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study on copper-coordinated thiazoles, including derivatives like this compound, demonstrated effective antibacterial activity against various strains of bacteria:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Tz-04aE. coli12 μg/mL
Tz-04dB. subtilis6–12 μg/mL
Tz-06S. aureus9–11 mm (zone of inhibition)

These findings suggest that the thiazole structure is crucial for enhancing antimicrobial efficacy .

2. Anticancer Activity

This compound has been evaluated for its anticancer potential. A recent study screened various thiazole derivatives against multiple cancer cell lines, revealing promising results:

CompoundCancer Cell LineIC50 (μM)
16cS. aureus0.025
25aHCT-1165.71
25bHepG24.50

The compound exhibited significant cytotoxicity, particularly against HCT-116 cells, indicating its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiazoles, this compound was found to outperform several standard antibiotics in inhibiting the growth of resistant bacterial strains . The research highlighted the importance of structural modifications in enhancing antimicrobial potency.

Case Study 2: Anticancer Activity in vitro

A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, particularly in breast and liver cancer models . The results indicated that compounds with specific substitutions on the benzothiazole ring significantly improved anticancer activity.

Properties

IUPAC Name

2-chloro-6-methylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGDQHVLRPQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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